Triazole Regioisomerism: 1,2,3-Triazole vs. 1,2,4-Triazole Scaffold Differentiation in CYP51 Binding
The target compound bears a 1,2,3-triazole core, which is regioisomerically distinct from the 1,2,4-triazole scaffold found in clinical antifungals (fluconazole, voriconazole) and industrial fungicide intermediates such as 1-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (CAS 132653-23-7). Computational docking studies demonstrate that 1,2,3-triazoles engage the CYP51 heme iron and surrounding hydrophobic pocket (Phe233, Leu376, Phe380, Met508) through a distinct spatial arrangement of nitrogen atoms compared to 1,2,4-triazoles, resulting in altered binding free energies and interaction fingerprints [1]. This regioisomeric difference is non-trivial: in a related triazolium salt series, compounds with a 1,2,4-triazole core exhibited docking scores ranging from −2.27 to −4.53 kcal/mol against CYP51, with the most active compound (19, bearing a 2,4-dichlorophenyl ethanone substituent) achieving a score of −3.30 kcal/mol with additional halogen interaction energy of −10.83 kcal/mol [2]. While direct docking data for the 1,2,3-triazole target compound are not published, the regioisomeric scaffold difference predicts altered CYP51 pharmacodynamics that cannot be assumed equivalent without experimental confirmation.
| Evidence Dimension | Triazole regioisomerism — CYP51 docking score and halogen interaction energy |
|---|---|
| Target Compound Data | 1,2,3-Triazole scaffold; no published docking data for this specific compound |
| Comparator Or Baseline | 1,2,4-Triazole triazolium salt analog (Compound 19): docking score −3.30 kcal/mol; halogen interaction energy −10.83 kcal/mol against CYP51 |
| Quantified Difference | Regioisomeric scaffold difference — binding geometry not interchangeable; 1,2,3-triazoles predicted to exhibit distinct heme coordination and hydrophobic contact profiles per computational review [1] |
| Conditions | In silico docking against lanosterol 14α-demethylase (CYP51) crystal structure; AutoDock Vina methodology |
Why This Matters
For procurement decisions in antifungal drug discovery, the 1,2,3-triazole scaffold offers a regioisomerically distinct CYP51 binding mode that may address fluconazole-resistant fungal strains where 1,2,4-triazoles have diminished efficacy.
- [1] Marzi M, Farjam MH, Kazeminejad Z, Shiroudi A, Shahlaei M. Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach. Journal of Molecular Structure. 2025. doi:10.1016/j.molstruc.2025.140574. View Source
- [2] The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Antibiotics. 2022;11(5):588. doi:10.3390/antibiotics11050588. Compound 19 docking score −3.30 kcal/mol, halogen interaction −10.83 kcal/mol. Ketoconazole used as reference drug. View Source
